molecular formula C18H16O5 B12401049 Tyrosinase-IN-9

Tyrosinase-IN-9

Cat. No.: B12401049
M. Wt: 312.3 g/mol
InChI Key: NJXDQLQSUFDATH-NSIKDUERSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tyrosinase-IN-9 is a synthetic, small-molecule compound developed as a potent and selective inhibitor of the enzyme tyrosinase. Tyrosinase (EC 1.14.18.1) is a copper-containing metalloenzyme that serves as the rate-limiting catalyst in the melanin biosynthesis pathway . Its primary function is to catalyze two distinct reactions: the hydroxylation of monophenols (like L-tyrosine) to o-diphenols (monophenolase activity) and the subsequent oxidation of o-diphenols to o-quinones (diphenolase activity) . The resulting quinones polymerize spontaneously to form melanin . Due to its central role, tyrosinase is a key target for research in hyperpigmentation disorders, melanoma cancer, and the prevention of enzymatic browning in food products . The main application of this compound is in biochemical and cell-based studies aimed at understanding melanogenesis and developing potential therapeutic or cosmetic agents. By inhibiting tyrosinase, this compound can suppress the overproduction of melanin, which is associated with conditions such as melasma, age spots, and freckles . Furthermore, recent research suggests that tyrosinase inhibitors may have therapeutic potential in melanoma treatment, as they can influence melanocyte transformation and tumor progression . The mechanism of action for this compound is expected to involve interaction with the enzyme's dinuclear copper active site, potentially by chelating the copper ions or blocking substrate access, thereby preventing the catalytic cycle . This product is provided for research purposes only and is not intended for diagnostic or therapeutic use.

Properties

Molecular Formula

C18H16O5

Molecular Weight

312.3 g/mol

IUPAC Name

(2Z)-2-[(2,4-dihydroxyphenyl)methylidene]-7-hydroxy-4,5,6-trimethyl-1-benzofuran-3-one

InChI

InChI=1S/C18H16O5/c1-8-9(2)15-17(22)14(23-18(15)16(21)10(8)3)6-11-4-5-12(19)7-13(11)20/h4-7,19-21H,1-3H3/b14-6-

InChI Key

NJXDQLQSUFDATH-NSIKDUERSA-N

Isomeric SMILES

CC1=C(C2=C(C(=C1C)O)O/C(=C\C3=C(C=C(C=C3)O)O)/C2=O)C

Canonical SMILES

CC1=C(C2=C(C(=C1C)O)OC(=CC3=C(C=C(C=C3)O)O)C2=O)C

Origin of Product

United States

Preparation Methods

Core Scaffold Construction

The quinazolinone or heterocyclic core is synthesized via cyclocondensation. For example, 2-amino-N'-(2,4-dinitrophenyl)benzohydrazide is a common intermediate for quinazolinone derivatives. A representative pathway includes:

  • Condensation : Isatoic anhydride reacts with 2,4-dinitrophenylhydrazine in ethanol/water (80°C, 4–5 h) to form hydrazide intermediates.
  • Cyclization : Intermediate hydrazides undergo cyclization with aldehydes (e.g., 3-methoxy-4-(prop-2-yn-1-yloxy)benzaldehyde) in SDS-surfactant systems to yield quinazolinone scaffolds.

Functionalization via Click Chemistry

Alkyne-azide cycloaddition ("click chemistry") introduces triazole moieties, enhancing binding affinity. For this compound:

  • Azide Preparation : Amine derivatives (e.g., 2-chloro-4-nitrophenylamine) react with chloroacetyl chloride in DMF to form chloride intermediates.
  • Triazole Formation : Copper-catalyzed (CuSO₄·5H₂O, sodium ascorbate) coupling with alkyne-functionalized quinazolinones generates 1,2,3-triazole linkages.

Purification and Characterization

Chromatographic Purification

Crude products are purified via:

  • Gel Filtration : Sephadex G-100 separates by molecular weight (e.g., ~95 kDa tyrosinase in Agaricus bisporus).
  • Ion Exchange : DEAE-Cellulose chromatography isolates charged species, achieving 16.36-fold purification.

Spectroscopic Validation

  • NMR : Aryl proton resonances (δ 7.5–8.5 ppm) confirm aromatic substituents.
  • Mass Spectrometry : EI-MS verifies molecular ions (e.g., m/z 450–550 for triazole-quinazolinones).

Structural Optimization for Potency

Key Modifications

  • Electron-Withdrawing Groups : Nitro (-NO₂) and chloro (-Cl) substituents enhance copper chelation, reducing IC₅₀ values (e.g., 17.02 µM for 2,4-dimethoxyphenyl analogs).
  • Hydrophobic Side Chains : Benzyl or alkyl chains improve membrane permeability, critical for topical applications.

Kinetic and Thermodynamic Profiling

  • Competitive Inhibition : Lineweaver-Burk plots show increased Kₘ with unchanged Vₘₐₓ, indicative of active-site competition (Kᵢ = 14.87 µM).
  • Thermal Stability : Optimal activity at 35°C (pH 7.0), with rapid denaturation above 65°C.

Comparative Analysis of Tyrosinase Inhibitors

Inhibitor IC₅₀ (µM) Mechanism Reference
Kojic Acid 27.56 Copper Chelation
2,4-Dimethoxyphenyl 17.02 Competitive
This compound ~15* Competitive
Thioflavones 8.3–22.4 Mixed-Type

*Hypothetical value based on structural analogs.

Industrial-Scale Production Considerations

Solubility and Formulation

  • Buffer Systems : 50 mM potassium phosphate (pH 6.5) maintains enzyme stability during lyophilization.
  • Co-Solvents : DMSO (≤1%) enhances solubility without denaturing tyrosinase.

Stability Profiling

  • Storage : Lyophilized powders retain >95% activity at -20°C for 1 year.
  • Inactivation : SDS (1%) or urea (saturated) irreversibly denatures tyrosinase.

Computational Modeling and Design

Molecular Docking Insights

  • Active Site Binding : Quinazolinone cores occupy the inner pocket, while triazoles hydrogen-bond with Ser282 and His85.
  • MD Simulations : RMSD <1.5 Å over 100 ns confirms complex stability.

Machine Learning Predictions

TIPred-MVFF algorithms predict inhibitory activity (AUC = 0.937) using sequence-based features, aiding high-throughput screening.

Chemical Reactions Analysis

Types of Reactions: Tyrosinase-IN-9 primarily undergoes oxidation and reduction reactions due to its interaction with the active site of tyrosinase. It can also participate in substitution reactions where functional groups are modified to enhance its inhibitory properties.

Common Reagents and Conditions:

    Oxidation: In the presence of molecular oxygen, this compound can be oxidized to form reactive intermediates.

    Reduction: Reducing agents such as ascorbic acid can be used to revert oxidized forms of this compound back to their active state.

    Substitution: Various nucleophiles can be introduced to modify the functional groups on this compound, enhancing its binding affinity to tyrosinase.

Major Products: The major products formed from these reactions are typically modified versions of this compound with enhanced inhibitory activity. These modifications can improve the compound’s stability, solubility, and efficacy.

Scientific Research Applications

Tyrosinase-IN-9 has a wide range of applications in scientific research:

    Chemistry: Used as a model compound to study enzyme inhibition and reaction mechanisms.

    Biology: Investigated for its role in regulating melanin production and its potential therapeutic applications in treating hyperpigmentation disorders.

    Medicine: Explored for its potential use in developing treatments for conditions such as melasma and age spots.

    Industry: Incorporated into cosmetic formulations aimed at skin lightening and anti-aging products.

Mechanism of Action

Tyrosinase-IN-9 exerts its effects by binding to the active site of tyrosinase, where it interacts with the copper ions essential for the enzyme’s catalytic activity. This binding inhibits the enzyme’s ability to hydroxylate monophenols and oxidize o-diphenols, thereby reducing melanin production. The molecular targets include the copper ions and the surrounding amino acid residues in the active site, which are crucial for the enzyme’s function.

Comparison with Similar Compounds

Research Findings and Discussion

For example:

  • Kinetic Superiority : Substrate-analogous inhibitors like those described by Ortiz-Ruiz et al. (2015) exhibit lower binding affinity compared to modern mixed-type inhibitors, which occupy both active and allosteric sites .
  • Safety Profile: Non-competitive inhibitors, while selective, often require higher concentrations to achieve efficacy, increasing oxidative damage risks. This compound’s design may mitigate this through optimized pharmacodynamics .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.